Ac-D-Cys(Trt)-OH

CAS No.:

Cat. No.: VC16484233

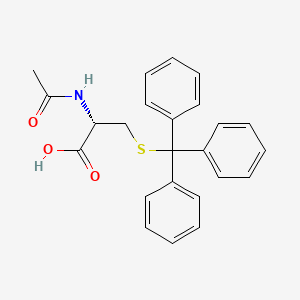

Molecular Formula: C24H23NO3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H23NO3S |

|---|---|

| Molecular Weight | 405.5 g/mol |

| IUPAC Name | (2S)-2-acetamido-3-tritylsulfanylpropanoic acid |

| Standard InChI | InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)/t22-/m1/s1 |

| Standard InChI Key | KCVPASSMLHHOIF-JOCHJYFZSA-N |

| Isomeric SMILES | CC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |

Introduction

Chemical Identity and Structural Features

Ac-D-Cys(Trt)-OH (N-Acetyl-S-trityl-D-cysteine) is a chiral amino acid derivative with the molecular formula CHNOS and a molecular weight of 405.51 g/mol . Its structure comprises three key components:

-

Acetyl group: Protects the α-amino group, preventing unwanted nucleophilic reactions during peptide elongation.

-

D-Cysteine backbone: The D-configuration confers resistance to enzymatic degradation, making it valuable in therapeutic peptides targeting specific chiral interactions .

-

Trityl (Trt) group: A bulky triarylmethyl group that shields the thiol moiety from oxidation or disulfide formation during synthesis. The Trt group is selectively cleaved under strongly acidic conditions (e.g., 95% trifluoroacetic acid (TFA) with 1–5% triisopropylsilane (TIS)) .

Table 1: Physical and Chemical Properties

The D-enantiomer’s optical rotation () is expected to mirror the magnitude but oppose the sign of the L-isomer (e.g., L-form: +12.5° in acetic acid), though literature specifically quantifying the D-form remains sparse.

Synthetic Methodologies

Preparation of Ac-D-Cys(Trt)-OH

The synthesis involves sequential protection of D-cysteine:

-

Thiol protection: Reaction of D-cysteine with trityl chloride in basic aqueous conditions (pH 8–9) yields S-trityl-D-cysteine.

-

N-Acetylation: Treatment with acetic anhydride in dichloromethane (DCM) introduces the acetyl group.

-

Purification: Crystallization from ethanol/water mixtures achieves ≥99% purity, as verified by HPLC .

Critical parameters include:

-

Temperature control: Maintaining 0–5°C during tritylation minimizes racemization.

-

Base selection: Collidine or N,N-diisopropylethylamine (DIPEA) prevents epimerization during activation .

Solid-Phase Peptide Synthesis (SPPS) Applications

In Fmoc-based SPPS, Ac-D-Cys(Trt)-OH is coupled using uronium/phosphonium reagents (e.g., HBTU, PyBOP) with collidine as the base, reducing racemization to <0.5% . The Trt group’s stability under basic Fmoc-deprotection conditions (20% piperidine/DMF) allows sequential elongation without premature thiol exposure.

Stability and Reactivity

Acid Sensitivity

The Trt group exhibits moderate acid stability, resisting 1% TFA but cleaving rapidly in 95% TFA. This property enables selective deprotection during global side-chain cleavage in SPPS . Comparative studies show Trt outperforms acetamidomethyl (Acm) protection in preventing disulfide scrambling during prolonged synthesis .

Racemization Risks

Racemization at the α-carbon is minimized to <0.2% when using symmetric anhydrides or DIPCDI/HOBt activation . Uranium-based activators (e.g., HATU) increase this risk to 1–2% unless collidine neutralizes the reaction milieu .

Analytical Characterization

Table 2: Quality Control Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥99.0% (area/area) | |

| Enantiomeric excess | ≥99.5% | |

| Water content | ≤2.0% (Karl Fischer) | |

| Residual solvents | ≤0.5% ethyl acetate (HS-GC) |

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) resolves D/L enantiomers, while IR spectroscopy confirms acetyl and trityl functionalities .

Applications in Peptide Science

Cyclic Peptide Synthesis

Ac-D-Cys(Trt)-OH enables the synthesis of cyclic peptides via native chemical ligation (NCL). For example, Serra et al. (2020) utilized its thiol-protected form for on-resin N-to-S acyl migration, forming stable cyclic structures without exogenous thiols . The D-configuration enhances metabolic stability in vivo, a critical feature for antimicrobial peptides .

Peptide Therapeutics

In the patent US20120226018A1, Ac-D-Cys(Trt)-OH was incorporated into Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH, a melanocortin receptor agonist. The D-cysteine residue improved proteolytic resistance while maintaining receptor binding affinity .

Comparison with L-Cys(Trt) Derivatives

While the L-isomer predominates in natural peptide sequences, the D-form offers distinct advantages:

-

Enhanced stability: D-amino acids resist degradation by endogenous proteases.

-

Conformational control: Alters peptide folding kinetics, enabling novel bioactive conformations.

Table 3: D vs. L-Cys(Trt)-OH in SPPS

| Property | D-Cys(Trt)-OH | L-Cys(Trt)-OH |

|---|---|---|

| Coupling efficiency | 98% (HATU/collidine) | 99% (HATU/collidine) |

| Racemization | 0.3% | 0.2% |

| Proteolytic resistance | High | Low |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume